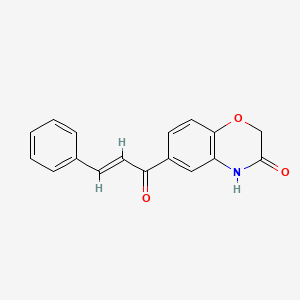
6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Cinnamic acid derivatives, including those related to 6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their antimicrobial and anticancer activities. These compounds exhibit a range of biological activities, potentially making them suitable for medicinal research as both traditional and synthetic antitumor agents. Studies have highlighted the rich medicinal tradition of cinnamic acid derivatives and their underutilized potential in anticancer research, suggesting a need for further exploration of their efficacy and mechanisms of action (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity and Chemical Synthesis
The role of benzoxazinoids, including benzoxazinones and benzoxazolinones, in plant defense mechanisms against microbiological threats has been well-documented. These compounds, found in crops like maize and wheat, exhibit various biological activities, including antioxidant properties. Research has shown that the backbone structure of 1,4-benzoxazin-3-one can serve as a scaffold for designing new antimicrobial compounds, demonstrating potential for further application in synthetic chemistry and drug development (de Bruijn, Gruppen, & Vincken, 2018).
Pharmacological Profile and Bioactive Compounds
The pharmacological profile of benzoxazines, as part of the broader category of benzoxazinoids, highlights their utility in organic synthesis for the development of compounds with significant biological activity. These derivatives have shown a wide range of pharmacological actions, including antimicrobial, antimycobacterial, antidiabetic, and antidepressant effects, suggesting their importance in the development of new therapeutic agents (Siddiquia, Alama, & Ahsana, 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell proliferation and survival.
Mode of Action
It is suggested that similar compounds act as antitubulin agents . This means they may interfere with the polymerization of tubulin, a protein that forms the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, the compound could inhibit these processes, leading to cell death .
Biochemical Pathways
Given its potential role as an antitubulin agent, it is likely to impact the cell cycle, particularly the mitotic phase where microtubules play a crucial role .
Result of Action
Based on its potential antitubulin activity, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
6-[(E)-3-phenylprop-2-enoyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-15(8-6-12-4-2-1-3-5-12)13-7-9-16-14(10-13)18-17(20)11-21-16/h1-10H,11H2,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWMHLDFNYUVNR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2525459.png)
![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)
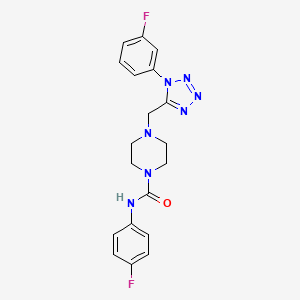
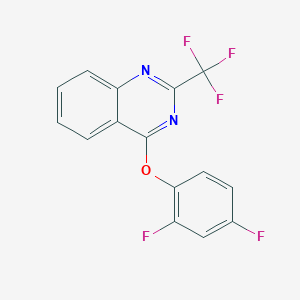

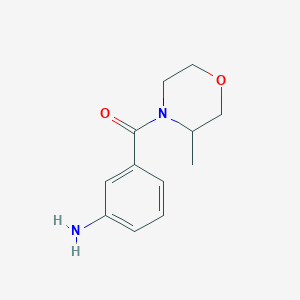

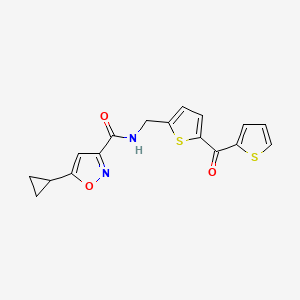
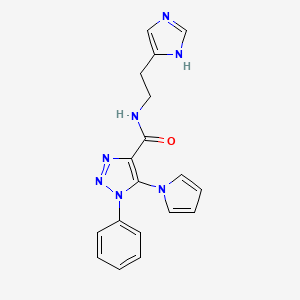
![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
